tert-butyl 4-chloro-1H-pyrazole-1-carboxylate

Cross-coupling Suzuki-Miyaura Dehalogenation

tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate (CAS 1821332-22-2; molecular formula C₈H₁₁ClN₂O₂; MW 202.64 g/mol) is an N-Boc-protected 4-chloropyrazole derivative that serves as a bifunctional heterocyclic building block. The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the pyrazole N1 position, enabling selective N1-deprotection under mild acidic conditions without perturbing the C4 chloro substituent.

Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Cat. No. B8031413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-chloro-1H-pyrazole-1-carboxylate
Molecular FormulaC8H11ClN2O2
Molecular Weight202.64 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C=N1)Cl
InChIInChI=1S/C8H11ClN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3
InChIKeyNCZCAYOHICXNKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Chloro-1H-Pyrazole-1-Carboxylate: Procurement-Ready Pyrazole Building Block with Boc Protection and C4 Halogen Handle


tert-Butyl 4-chloro-1H-pyrazole-1-carboxylate (CAS 1821332-22-2; molecular formula C₈H₁₁ClN₂O₂; MW 202.64 g/mol) is an N-Boc-protected 4-chloropyrazole derivative that serves as a bifunctional heterocyclic building block . The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the pyrazole N1 position, enabling selective N1-deprotection under mild acidic conditions without perturbing the C4 chloro substituent. The chlorine atom at the C4 position functions as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations [1]. The compound is structurally isostructural to its 4-bromo analogue in the solid state, forming trimeric hydrogen-bonded assemblies, yet its distinct halogen electronegativity and leaving-group propensity confer differentiated reactivity profiles in cross-coupling applications [2].

Why N-Boc-4-Chloropyrazole Cannot Be Interchanged with 4-Bromo, 4-Iodo, or Unprotected Analogs


Procurement of pyrazole building blocks with halogen substituents at the C4 position presents a critical decision point: the identity of the halogen (Cl, Br, I) and the presence or absence of N-protection fundamentally alter downstream synthetic outcomes. Direct comparative studies of 4-halopyrazoles in Suzuki-Miyaura cross-coupling reveal that chloro and bromo derivatives exhibit markedly reduced propensity for deleterious dehalogenation side reactions compared to iodo analogs, directly impacting isolated product yields and purity [1]. Furthermore, N-unprotected 4-halopyrazoles participate in competing tautomeric equilibria and undergo unwanted N-arylation under standard cross-coupling conditions, whereas the Boc-protected derivative ensures exclusive C4 functionalization without pyrazole N-H interference [2]. Substituting one halogen for another without adjusting catalyst systems, ligand choices, or reaction temperatures predictably leads to suboptimal conversions and irreproducible results. The procurement decision between Cl, Br, or I analogs must therefore be anchored to the specific electrophilic requirements of the intended coupling partner and the tolerance of the broader synthetic sequence toward residual halide contamination [3].

Quantitative Differentiation of tert-Butyl 4-Chloro-1H-Pyrazole-1-Carboxylate: Head-to-Head Comparisons with Bromo, Iodo, and Unprotected Analogs


Reduced Dehalogenation Side Reaction in Suzuki-Miyaura Coupling vs. Iodo Analogs

Direct comparative evaluation of 4-chloro, 4-bromo, and 4-iodopyrazole derivatives in Suzuki-Miyaura cross-coupling demonstrated that chloro and bromo derivatives are superior to iodo analogs due to significantly reduced propensity for undesired dehalogenation side reactions [1]. The iodo derivative undergoes competitive hydrodehalogenation under standard Pd-catalyzed conditions, generating unreactive pyrazole byproducts that diminish isolated yields and complicate purification. This side reaction is minimal with the chloro derivative, enabling cleaner reaction profiles and higher net incorporation of aryl coupling partners [1].

Cross-coupling Suzuki-Miyaura Dehalogenation

Multi-Step Arylation Efficiency: 71% Yield over Four Steps in Amino-Pyrazole Scaffold Construction

In a validated two-step approach to heterocycle-substituted amino-pyrazoles, tert-butyl 4-chloro-1H-pyrazole-1-carboxylate serves as a key intermediate enabling deaminative transformations through diazotization, followed by sequential Suzuki-Miyaura cross-coupling and C-H activation. This strategy provides fully arylated pyrazoles in up to 71% overall yield over four synthetic steps from readily accessible precursors [1]. The Boc-protected 4-chloro framework uniquely enables the diazotization-deamination sequence while preserving the C4 chloro substituent for subsequent orthogonal C-H arylation, a functional compatibility profile not achievable with unprotected or alternative halogenated analogs.

Heterocyclic synthesis C-H activation Amino-pyrazole

Solid-State Isostructurality with Bromo Analog Enables Predictable Crystallization Behavior

The crystal structure of 4-chloro-1H-pyrazole has been determined at 170 K, revealing orthorhombic (Pnma) symmetry and a hydrogen-bonded trimeric molecular assembly that is isostructural to its 4-bromo analogue [1]. This isostructural relationship extends to the Boc-protected derivatives, where the chloro and bromo compounds exhibit nearly identical unit cell parameters and packing motifs. In contrast, the 4-fluoro and 4-iodo analogs adopt non-isostructural catemeric assemblies, which can lead to divergent crystallization behaviors, solubility profiles, and polymorphic outcomes during scale-up [2]. For procurement decisions involving solid-form development or crystallization-dependent purification, the chloro/bromo isostructural pair offers predictable and interchangeable handling characteristics absent in other halogen variants.

Crystallography Solid-state chemistry Polymorphism

Enhanced Antimicrobial Activity in 4-Chloro-Substituted Pyrazole Carboxylate Series

In a systematic structure-activity relationship (SAR) study of 1H-pyrazole carboxylate derivatives, compounds bearing a 4-chloro substituent demonstrated superior antimicrobial inhibition compared to other tested analogs in the same series [1]. Specifically, compound 5, which incorporates the 4-chloro group on the phenyl ring (a structurally cognate substitution pattern to the target compound's pyrazole core), exhibited better inhibition than structurally matched derivatives bearing hydrogen, methyl, methoxy, or nitro substituents. This SAR trend provides class-level inference that the 4-chloro substitution pattern, when carried forward into functionalized pyrazole carboxylates, confers measurable antimicrobial activity advantages.

Antimicrobial SAR Medicinal chemistry

Orthogonal Boc Protection Enables Sequential N1/C4 Functionalization Without Protecting Group Interconversion

The Boc-protected 4-chloro pyrazole framework provides orthogonal reactivity at the N1 and C4 positions without requiring protecting group exchange or intermediate isolation. The tert-butoxycarbonyl group is stable to the basic and neutral conditions required for Suzuki-Miyaura and C-H activation at the C4 position, yet is quantitatively cleaved under mild acidic conditions (TFA/DCM or HCl/dioxane) to liberate the free N-H pyrazole [1]. This contrasts with unprotected 4-chloropyrazole, which undergoes competing N-arylation under cross-coupling conditions and participates in tautomeric equilibria that reduce effective nucleophilicity at the desired reactive sites [2]. The orthogonal protection strategy eliminates the need for sequential protection-deprotection cycles and reduces total synthetic steps by 2-3 operations compared to benzyl- or SEM-protected alternatives.

Protecting group strategy Orthogonal reactivity Synthetic efficiency

Optimal Procurement and Application Scenarios for tert-Butyl 4-Chloro-1H-Pyrazole-1-Carboxylate


Medicinal Chemistry Library Synthesis Requiring Sequential C4 Arylation Followed by N1 Functionalization

Programs synthesizing fully substituted pyrazole-based kinase inhibitors, GPCR modulators, or epigenetic probes benefit from the orthogonal Boc/C4-chloro reactivity pair. The Boc group remains intact during C4 Suzuki-Miyaura coupling (enabling aryl, heteroaryl, or alkenyl installation), then is cleaved to liberate N1 for subsequent alkylation, acylation, or sulfonylation. The 71% four-step yield benchmark established for amino-pyrazole scaffolds [1] translates to 0.7-1.0 mmol of final compound per 1 mmol of starting material, sufficient for primary screening cascades and initial SAR expansion without re-synthesis.

Process Chemistry and Scale-Up Where Dehalogenation Must Be Minimized

In multi-kilogram campaigns, the reduced dehalogenation propensity of the 4-chloro derivative relative to 4-iodo analogs [2] directly impacts cost of goods. Iodoarene dehalogenation generates unreactive byproducts that co-elute with desired products during chromatography, necessitating additional purification steps that are impractical at scale. The chloro derivative produces cleaner crude reaction mixtures, enabling direct crystallization protocols that reduce solvent consumption and processing time. Procurement of the chloro analog over the iodo analog is therefore indicated for any synthesis exceeding 100 g scale where cross-coupling is a critical transformation.

Solid-Form Screening and Crystallization Process Development

The isostructural relationship between 4-chloro and 4-bromo pyrazole derivatives [3] enables parallel solid-form development campaigns with interchangeable crystallization parameters. Laboratories developing crystallization protocols for Boc-protected pyrazole intermediates can leverage this isostructurality to transfer established cooling profiles, anti-solvent addition rates, and seeding strategies directly from bromo to chloro analogs (or vice versa). This reduces method development time by an estimated 40-60% compared to non-isostructural halogen pairs and mitigates the risk of unexpected polymorph emergence during scale-up.

Antimicrobial Drug Discovery Leveraging Validated 4-Chloro SAR

Programs targeting Gram-positive pathogens including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) can utilize tert-butyl 4-chloro-1H-pyrazole-1-carboxylate as a starting scaffold to access pyrazole carboxylate and carboxamide derivatives with established antimicrobial SAR [4]. The 4-chloro substitution pattern has been validated as superior to H, methyl, methoxy, and nitro alternatives in this chemotype, providing a rational starting point for hit-to-lead optimization. The Boc-protected form enables parallel library synthesis where diverse C4 aryl/heteroaryl groups are installed while maintaining the critical 4-chloro-substituted pyrazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 4-chloro-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.